2-(Furan-2-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
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Overview
Description
2-(Furan-2-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that features a furan ring and a nitrophenyl group connected through an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of furan-2-carboxylic acid hydrazide with 4-nitrobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or sulfonated derivatives, depending on the substituent introduced.
Scientific Research Applications
2-(Furan-2-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole varies depending on its application:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymatic processes.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation.
Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific molecular pathways or by generating reactive oxygen species (ROS) that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-5-phenyl-1,3,4-oxadiazole: Lacks the nitro group, which may result in different electronic properties and reactivity.
2-(Thiophen-2-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole: Contains a thiophene ring instead of a furan ring, which can influence its chemical behavior and applications.
2-(Furan-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: Substitutes a chlorine atom for the nitro group, potentially altering its biological activity and chemical reactivity.
Uniqueness
2-(Furan-2-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is unique due to the presence of both a furan ring and a nitrophenyl group, which confer distinct electronic properties and reactivity patterns. The nitro group enhances its potential as a precursor for further functionalization, making it a versatile compound in synthetic chemistry and materials science.
Properties
IUPAC Name |
2-(furan-2-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c16-15(17)9-5-3-8(4-6-9)11-13-14-12(19-11)10-2-1-7-18-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHCLQCILQBVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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